(2E)-3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-(1-prop-2-enylpyrazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-2-5-11-7-8(6-10-11)3-4-9(12)13/h2-4,6-7H,1,5H2,(H,12,13)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNYZYVDEQSDFC-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C=C(C=N1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Allylation of Pyrazole
The N-1 allyl substituent can be introduced by alkylation of pyrazole or a pyrazole precursor with an allyl halide (e.g., allyl bromide) under basic conditions. A typical reaction involves:
- Reacting pyrazole with allyl bromide in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent (e.g., DMF or acetone).
- The reaction proceeds via nucleophilic substitution at the allyl halide, selectively alkylating the N-1 position of pyrazole.
This method is well-established for N-alkylation of pyrazoles and provides good yields of N-allyl pyrazoles.
Functionalization at the 4-Position of Pyrazole with Acrylic Acid Moiety
Cross-Coupling or Condensation Approaches
The 4-position of pyrazole can be functionalized with an acrylic acid moiety using several approaches:
Heck Coupling Reaction: If a 4-halopyrazole derivative (e.g., 4-bromopyrazole) is available, it can undergo a palladium-catalyzed Heck coupling with acrylic acid or its esters to install the (2E)-3-propenoic acid side chain at the 4-position. This method allows formation of the (E)-alkene selectively.
Knoevenagel Condensation: Alternatively, a 4-formylpyrazole derivative can be condensed with malonic acid or its derivatives under basic conditions to form the acrylic acid side chain via Knoevenagel condensation, yielding the (2E)-3-(pyrazol-4-yl)prop-2-enoic acid.
Representative Synthetic Route (Inferred from Related Literature)
| Step | Reactants & Conditions | Product | Notes |
|---|---|---|---|
| 1 | Pyrazole + Allyl bromide, K2CO3, DMF, reflux | N-1-allylpyrazole | Selective N-alkylation |
| 2 | 4-Bromopyrazole derivative + Pd catalyst + acrylic acid or methyl acrylate, base, heat | 4-(2-propenoic acid) substituted pyrazole | Heck coupling |
| 3 | Hydrolysis (if ester used) | This compound | Acidic or basic hydrolysis |
Detailed Research Findings and Data
Although direct data on this exact compound is scarce, related pyrazole derivatives have been synthesized and characterized with similar methods. For example, the synthesis of pyrazole-4-carbonitrile derivatives and their functionalization via coupling reactions have been reported, demonstrating the feasibility of such approaches.
In a study involving 5-aminopyrazol-4-carbonitrile derivatives, coupling with aryl diazonium salts yielded pyrazole derivatives with various substituents, confirming the versatility of pyrazole functionalization at the 4-position via coupling reactions. The use of palladium-catalyzed cross-coupling reactions for installing acrylic acid moieties is a common and reliable method in heterocyclic chemistry.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| N-Allylation with Allyl Halides | Alkylation of pyrazole N-1 with allyl bromide under basic conditions | High selectivity, straightforward | Requires pure pyrazole starting material |
| Heck Coupling at 4-Position | Pd-catalyzed coupling of 4-halopyrazole with acrylic acid or ester | Selective (E)-alkene formation, mild conditions | Requires halogenated pyrazole and Pd catalyst |
| Knoevenagel Condensation | Condensation of 4-formylpyrazole with malonic acid derivatives | Simple, economical | May require careful control of stereochemistry |
| Multi-step Synthesis via Pyrazole Precursors | Stepwise construction of pyrazole ring with desired substituents | Flexibility in substitution pattern | Longer synthetic route, more steps |
Notes on Purification and Characterization
- The final compound is typically purified by recrystallization or chromatographic methods.
- Characterization includes NMR spectroscopy (^1H and ^13C), IR spectroscopy (notably C=O and C=C stretches), mass spectrometry, and sometimes X-ray crystallography for structural confirmation.
- The (E)-configuration of the acrylic acid side chain is confirmed by coupling constants in ^1H NMR and sometimes by X-ray analysis.
Scientific Research Applications
(2E)-3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Key Findings:
Substituent Effects: Position 1: Allyl (prop-2-en-1-yl) substituents (target compound) may confer distinct electronic and steric effects compared to aryl groups (e.g., phenyl in ). Allyl’s electron-donating nature could modulate pyrazole ring reactivity. The absence of a substituent at position 3 () simplifies interactions but may reduce affinity. Halogenation: Chloro substituents () increase electronegativity and may improve membrane permeability or target binding.
Biological Activity :
- Cyclooxygenase inhibition is prominent in derivatives with aryl and heteroaryl substituents (). The target compound’s allyl group may alter selectivity compared to phenyl analogs.
- Ester derivatives () exhibit improved lipophilicity, suggesting enhanced cellular uptake compared to carboxylic acids.
Synthetic Trends: The Knoevenagel condensation is a universal method for introducing the α,β-unsaturated acid chain (). Vilsmeier-Haack formylation () and alkylation steps () are critical for introducing substituents prior to condensation.
Conjugation: The E-configuration ensures planarity of the propenoic acid chain, optimizing π-orbital overlap for binding or polymerization (if applicable).
Biological Activity
(2E)-3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H10N2O2, with a molecular weight of 190.20 g/mol. The compound features a pyrazole ring, which is known for its extensive biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, a study evaluated various pyrazole compounds for their in vitro antimicrobial activity against several bacterial strains. The results indicated that compounds with similar structures to this compound showed effective inhibition at minimal inhibitory concentrations (MIC) ranging from 4.0 to 5.1 µg/ml against Staphylococcus aureus and other pathogens .
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| Compound 12e | 4.8 | S. aureus |
| Compound 12f | 5.1 | E. coli |
| Compound 12k | 4.0 | Pseudomonas aeruginosa |
Antioxidant Activity
The antioxidant potential of this compound was assessed using the DPPH free radical scavenging assay. This method measures the ability of compounds to donate electrons to neutralize free radicals. The results indicated significant antioxidant activity, comparable to standard antioxidants like ascorbic acid .
Molecular docking studies have provided insights into the interaction between this compound and various biological targets. The binding affinities observed in these studies suggest that this compound can effectively inhibit key enzymes involved in microbial resistance mechanisms and cancer cell proliferation .
Binding Affinities
| Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|
| Topoisomerase IV | -10.0 to -11.0 |
| COVID-19 Main Protease | -8.2 to -9.3 |
Case Studies
A notable case study involved the synthesis of a series of pyrazole derivatives, including this compound, which were tested for their anticancer activity against various cancer cell lines. The findings revealed that certain derivatives exhibited significant cytotoxic effects, indicating their potential as therapeutic agents in cancer treatment .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2E)-3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid, and what key reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves coupling a propargyl-substituted pyrazole precursor with acrylic acid derivatives under palladium-catalyzed cross-coupling conditions. For analogous pyrazole-prop-2-enoic acid derivatives, Heck reactions or Knoevenagel condensations are employed to form the α,β-unsaturated carboxylic acid moiety . Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize side reactions like polymerization. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) is used for purification .
Q. How is the structural integrity and purity of this compound validated in academic research?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm regioselectivity of the pyrazole ring and E-configuration of the propenoic acid group. Key signals include vinyl protons (δ 6.5–7.5 ppm, coupling constant ) and carboxylic acid protons (broad singlet at δ 12–13 ppm) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95%), with UV detection at 254 nm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 219.0774 for CHNO) .
Advanced Research Questions
Q. How can contradictions in crystallographic data for this compound be resolved during refinement?
- Methodological Answer : Discrepancies in anisotropic displacement parameters or occupancy factors may arise from disordered propenyl or pyrazole groups. Use SHELXL for refinement:
- Apply restraints (e.g., DFIX, SADI) to maintain chemically reasonable bond lengths/angles .
- Test twinning laws (e.g., BASF parameter in SHELXL) for non-merohedral twinning .
- Validate models using R, wR, and goodness-of-fit (GOF) metrics. ORTEP-3 visualizes thermal ellipsoids to identify over-constrained atoms .
Q. What computational strategies predict the electronic properties and reactivity of this compound in medicinal chemistry applications?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces, revealing nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes like NS5B polymerase). Docking scores correlate with experimental IC values for structure-activity relationship (SAR) studies .
Q. How can mechanistic studies elucidate the compound’s role in inhibiting enzymatic activity?
- Methodological Answer :
- Kinetic Assays : Perform steady-state kinetics (e.g., Michaelis-Menten plots) to determine inhibition constants (K). Use Lineweaver-Burk analysis to classify inhibition as competitive/non-competitive .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target proteins, revealing entropy-driven vs. enthalpy-driven interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
